Meldrum's Acid-13C3: A Technical Guide for Researchers
Meldrum's Acid-13C3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Meldrum's acid-13C3 (2,2-Dimethyl-1,3-dioxane-4,6-dione-13C3), a stable isotope-labeled compound with significant applications in chemical synthesis and metabolic research. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and experimental applications.
Introduction
Meldrum's acid, first synthesized in 1908, is a versatile organic compound widely recognized for the high acidity of its methylene (B1212753) protons and its utility as a potent acylating agent.[1][2] The isotopically labeled variant, Meldrum's acid-13C3, incorporates three carbon-13 atoms in the core structure, making it an invaluable tool for tracer studies in metabolic pathway analysis and as a building block for the synthesis of complex, isotopically labeled molecules. Its primary application lies in its use as a stable isotope tracer to elucidate biosynthetic pathways, particularly in the study of polyketides and other natural products.[1]
Properties of Meldrum's Acid-13C3
The physical and chemical properties of Meldrum's acid-13C3 are largely comparable to its unlabeled counterpart. The key difference lies in its molecular weight due to the presence of three ¹³C isotopes.
| Property | Value | Citation(s) |
| Synonyms | 2,2-Dimethyl-1,3-dioxane-4,6-dione-13C3, Isopropylidene malonate-13C3 | [1] |
| Molecular Formula | ¹³C₃C₃H₈O₄ | |
| Molecular Weight | 147.11 g/mol (calculated) | |
| Appearance | White to beige crystalline solid | [2] |
| Melting Point | 94-95 °C (decomposes) | [2] |
| Solubility | Soluble in water and polar organic solvents like acetone (B3395972) and ethanol | [2] |
| Acidity (pKa) | 4.97 | [2] |
Synthesis of Meldrum's Acid-13C3
The synthesis of Meldrum's acid-13C3 is analogous to the established procedure for the unlabeled compound, involving the condensation of isotopically labeled malonic acid with acetone.[3] The key starting material is Malonic acid-13C3.
Experimental Protocol: Synthesis of Meldrum's Acid-13C3
Materials:
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Malonic acid-13C3
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Acetone (anhydrous)
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Acetic anhydride (B1165640)
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Sulfuric acid (concentrated)
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Dichloromethane (anhydrous)
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Pyridine (anhydrous)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Malonic acid-13C3 in anhydrous acetone.
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Cool the mixture in an ice bath.
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Slowly add concentrated sulfuric acid as a catalyst to the cooled mixture with continuous stirring.
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From the dropping funnel, add acetic anhydride dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Collect the crude Meldrum's acid-13C3 by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system, such as acetone/hexane or water, to obtain pure, crystalline Meldrum's acid-13C3.[4]
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Dry the purified product under vacuum.
Applications in Research and Drug Development
Meldrum's acid and its derivatives are crucial intermediates in organic synthesis.[][6] They serve as precursors for a wide array of compounds, including carboxylic acids, esters, ketones, and various heterocyclic systems.[][7] The isotopically labeled form, Meldrum's acid-13C3, is particularly valuable for:
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Metabolic Flux Analysis: As a tracer, it allows for the quantitative study of metabolic pathways. By introducing Meldrum's acid-13C3 into a biological system, researchers can track the incorporation of the ¹³C label into downstream metabolites, providing insights into the activity of various biosynthetic routes.
-
Natural Product Biosynthesis Studies: It is instrumental in elucidating the biosynthetic pathways of complex natural products, such as polyketides.[1]
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Drug Discovery and Development: Labeled compounds are essential in drug metabolism and pharmacokinetic (DMPK) studies to understand the fate of a drug candidate in a biological system.
Experimental Workflow and Pathway Analysis
The primary utility of Meldrum's acid-13C3 in a research setting is as a precursor for generating other labeled molecules to probe biological pathways. A typical workflow involves its synthesis, followed by its use to create a labeled downstream product, which is then introduced into a biological system to trace its metabolic fate.
Synthesis of an Acyl-Meldrum's Acid Intermediate
A common reaction of Meldrum's acid is its acylation to form an acyl-Meldrum's acid, a versatile intermediate.[4]
References
- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking biosynthetic genes to natural products using inverse stable isotopic labeling (InverSIL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Streamlining the Analysis of Dynamic 13C-Labeling Patterns for the Metabolic Engineering of Corynebacterium glutamicum as l-Histidine Production Host - PMC [pmc.ncbi.nlm.nih.gov]
